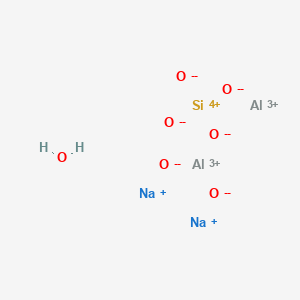










|
REACTION_CXSMILES
|
[OH2:1].[Na].[O:3]=[Al-:4]=O.[Na+:6].[O-:7][Si:8]([O-])=O.[Na+].[Na+]>O>[OH2:3].[O-2:7].[O-2:1].[O-2:3].[O-2:3].[O-2:3].[O-2:3].[Na+:6].[Na+:6].[Al+3:4].[Al+3:4].[Si+4:8] |f:0.1,2.3,4.5.6,8.9.10.11.12.13.14.15.16.17.18.19,^1:1|
|


|
Name
|
|
|
Quantity
|
0.723 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[Na]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
Teflon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
8.258 g
|
|
Type
|
reactant
|
|
Smiles
|
O=[Al-]=O.[Na+]
|
|
Name
|
|
|
Quantity
|
15.48 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-][Si](=O)[O-].[Na+].[Na+]
|
|
Name
|
aluminate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
It was stirred until gel
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISSOLUTION
|
|
Details
|
In one container it was dissolved
|
|
Type
|
DISSOLUTION
|
|
Details
|
in the other container it was dissolved
|
|
Type
|
CUSTOM
|
|
Details
|
Subsequently, gel was formed as
|
|
Type
|
CUSTOM
|
|
Details
|
a result
|
|
Type
|
DISSOLUTION
|
|
Details
|
became completely dissolved
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Al+3].[Al+3].[Si+4]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |